molecular formula C32H26ClFN2O2 B2445635 [4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](3-methoxyphenyl)methanone CAS No. 477762-84-8

[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](3-methoxyphenyl)methanone

Cat. No.: B2445635
CAS No.: 477762-84-8
M. Wt: 525.02
InChI Key: UEZXVMXKPYXGAE-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C32H26ClFN2O2 and its molecular weight is 525.02. The purity is usually 95%.
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Properties

IUPAC Name

[4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]pyrazol-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26ClFN2O2/c1-3-5-21-8-17-28(30(34)18-21)22-9-11-24(12-10-22)31-29(23-13-15-26(33)16-14-23)20-35-36(31)32(37)25-6-4-7-27(19-25)38-2/h4,6-20H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZXVMXKPYXGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-ylmethanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole class of compounds and features a complex structure that includes multiple aromatic rings and a methanone functional group. Its molecular formula can be expressed as:

C24H22ClFN2OC_{24}H_{22}ClFN_2O

Structural Features

  • Chlorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Fluoropropyl Biphenyl Unit : May contribute to the compound's selectivity and binding affinity.
  • Pyrazole Core : Known for various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound has been primarily studied in the context of its interaction with specific protein targets involved in cancer cell survival and proliferation, particularly the Bcl-2 family of proteins. These proteins are crucial regulators of apoptosis (programmed cell death), making them attractive targets for cancer therapy.

Binding Affinity Studies

Recent studies have evaluated the binding affinity of related compounds to Bcl-2 and Bcl-xL proteins using fluorescence polarization assays. Although specific data for our compound is limited, related pyrazole derivatives have shown promising results:

CompoundBcl-2 K_i (nM)Bcl-xL K_i (nM)IC50 (H146 Cell Line)
Compound A213 ± 1678 ± 5.960-90 nM
Compound B>100238 ± 14>100 μM

These results suggest that modifications to the pyrazole scaffold can lead to enhanced binding affinities and improved biological activity against cancer cell lines .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of pyrazole compounds exhibit significant cytotoxic effects on various cancer cell lines, including small-cell lung cancer (H146) and non-small-cell lung cancer (H1417). The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential therapeutic efficacy of these compounds.

Case Studies

  • Study on Apoptosis Induction :
    • A study investigated the ability of pyrazole derivatives to induce apoptosis in cancer cells. The results indicated that compounds similar to our target compound could activate caspases, leading to programmed cell death in cancerous cells.
  • In Vivo Efficacy :
    • Animal models treated with pyrazole derivatives showed reduced tumor growth rates compared to control groups, suggesting that these compounds may have potential as anticancer agents in clinical settings.

Q & A

Q. Optimization Parameters :

ParameterGuidelinesReferences
Temperature80–120°C for cyclocondensation steps
SolventPolar aprotic (e.g., DMF, THF)
CatalystsPd(PPh₃)₄ for cross-coupling reactions
PurificationColumn chromatography (silica gel)

Methodological Note : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts .

Which spectroscopic and analytical techniques are most effective for characterizing [compound]?

Basic Research Question
Characterization requires a combination of techniques to confirm structure and purity:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., chlorophenyl, methoxyphenyl) and verify regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (±5 ppm accuracy) .
  • X-ray Crystallography : Resolve 3D structure and confirm stereoelectronic effects (e.g., dihedral angles between aromatic rings) .

Q. Molecular Docking :

  • Use AutoDock Vina to simulate binding to biological targets (e.g., COX-2, kinases). Parameterize force fields for halogen bonding (Cl, F) and π-π stacking .

Methodological Note : Validate docking results with in vitro assays (e.g., enzyme inhibition IC₅₀) to correlate computational and experimental data .

What strategies are used to analyze structure-activity relationships (SAR) for [compound]?

Advanced Research Question
SAR studies focus on modifying substituents to enhance bioactivity:

  • Electron-withdrawing groups (Cl, F) : Improve target binding via halogen bonding .
  • Methoxy groups : Modulate lipophilicity and metabolic stability .

Q. Key Modifications :

SubstituentImpact on ActivityReferences
4-ChlorophenylEnhances antimicrobial potency
2'-FluoroIncreases CNS penetration
4'-PropylBalances hydrophobicity

Methodological Note : Synthesize analogs with systematic substitutions and test against relevant biological assays (e.g., MIC for antimicrobial activity) .

What crystallographic techniques elucidate the 3D structure of [compound]?

Advanced Research Question
Single-Crystal X-ray Diffraction :

  • Grow crystals via slow evaporation (solvent: DCM/hexane).
  • Resolve structure with SHELX-97, refining anisotropic displacement parameters .

Q. Critical Parameters :

ParameterValueReferences
Space GroupP21/c (monoclinic)
Bond LengthsC-Cl: 1.74 Å; C-F: 1.34 Å
Torsion AnglesBiphenyl dihedral: 45–50°

Methodological Note : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, van der Waals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.